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An In-depth Technical Guide to the Discovery and Development of Plazomicin

Introduction

Plazomicin (formerly ACHN-490) is a next-generation, semi-synthetic aminoglycoside
antibiotic developed to combat the rising threat of multidrug-resistant (MDR) Gram-negative
bacteria.[1][2] Marketed under the brand name Zemdri, it was specifically engineered to
overcome common aminoglycoside resistance mechanisms, particularly those mediated by
aminoglycoside-modifying enzymes (AMES).[1][3] Its development addressed a critical need for
new agents with activity against pathogens like Carbapenem-resistant Enterobacteriaceae
(CRE) and extended-spectrum B-lactamase (ESBL)-producing organisms.[1][2] This guide
provides a comprehensive technical overview of the discovery, mechanism of action, and the
preclinical and clinical development history of Plazomicin.

Discovery and Synthesis

Plazomicin was structurally derived from sisomicin, a natural aminoglycoside, through a
process of rational drug design aimed at creating a molecule impervious to enzymatic
inactivation.[1][2][4] The key structural modifications include the appendage of a
hydroxylaminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6'
position.[4][5] The modification at the 6'-position is critical as it protects the molecule from the
activity of the most prevalent aminoglycoside acetyltransferase enzymes (AACs), while the
substitution at the 1-position enhances ribosomal binding and broadens its spectrum of activity.

[4]115]
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The drug was developed by Achaogen, a biopharmaceutical company, after being initially
discovered at lonis Pharmaceuticals.[1][5]

Synthetic Route

Two primary synthetic routes from commercial sisomicin have been reported, differing mainly in
the protection strategy for the sisomicin amines. A general overview of the synthesis involves:

o Protection: Treatment of sisomicin with an ion-exchange resin, followed by reaction with ethyl
trifluorothioacetate to yield a trifluoroacetamide. Subsequent protection with
benzyloxycarbonyl (Cbz) succinimide provides the Cbz-protected intermediate.[1]

o Coupling and Modification: Amide coupling is performed, followed by the removal of the
trifluoroacetate group.[1]

e Final Steps: The process concludes with reductive amination, cleavage of benzoyl esters,
and global removal of the Cbz protecting groups under hydrogenative conditions to yield the
final Plazomicin molecule.[1]

Mechanism of Action

Like all aminoglycosides, Plazomicin is a rapid bactericidal agent that inhibits bacterial protein
synthesis.[6][7] Its mechanism involves irreversible binding to the 30S subunit of the bacterial
ribosome.[4][6]

Key Steps:
e Binding: Plazomicin binds to the 16S ribosomal RNA A-site within the 30S subunit.[4][8]

e Interference: This binding interferes with the initiation of protein synthesis and causes
misreading of the mMRNA codon by tRNA.[4][7]

« Inhibition: The incorporation of incorrect amino acids leads to the production of nonfunctional
or toxic proteins, disrupting the bacterial cell membrane and other vital processes, ultimately
resulting in cell death.[7]

The structural modifications of Plazomicin were designed to preserve this core mechanism
while evading the AMESs that typically inactivate other aminoglycosides.[4]
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Caption: Mechanism of Plazomicin action on the bacterial ribosome.

Preclinical Development: In Vitro Activity

Plazomicin has demonstrated potent in vitro activity against a broad range of Gram-negative
pathogens, including MDR isolates. It maintains activity against Enterobacteriaceae that
produce ESBLs and carbapenemases (e.g., KPC, OXA-48).[1][9]

Experimental Protocol: Susceptibility Testing

o Methodology: Minimum Inhibitory Concentrations (MICs) were determined using standard
broth microdilution methods as recommended by the Clinical and Laboratory Standards
Institute (CLSI).[10]

» Conditions: Testing was performed under neutral pH conditions.[10]

o Breakpoints: The FDA has assigned a susceptibility breakpoint for Plazomicin against
Enterobacteriaceae of <2 pug/mL.[9]

Data Presentation: In Vitro Susceptibility
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%

Organism/P MICso MICo0 . Reference(s
henot N (ugimL) (ugimL) Susceptible
enotype m m
yp Hg H9 (<2 pgimL)
Enterobacteri
>6000 0.5 2 >95% [9]
aceae (All)
Escherichia
_ 0.25-0.5 05-1 [9]
coli
Klebsiella
_ 0.25-0.5 05-1 [9]
pneumoniae
Carbapenem-
Resistant >95 0.5 1 98% [11]
(CRE)
Pseudomona
) 4-8 8-32 [9]
s aeruginosa
Acinetobacter
- 407 <8 >16 [10]
baumannii
Staphylococc
us aureus 493 1 2 [10]
(MRSA)

Note: MIC values are representative of pooled data from multiple surveillance studies.

Clinical Development

Plazomicin underwent a structured clinical development program, including Phase 1, 2, and 3

trials to establish its safety, pharmacokinetic profile, and efficacy.[12]

Phase 1 Studies: Pharmacokinetics and Safety

o Experimental Protocol: Phase 1 studies were conducted in healthy adult volunteers to

assess the safety, tolerability, and pharmacokinetic (PK) profile of single and multiple

ascending intravenous doses of Plazomicin.[10][12]
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o Data Presentation: Pharmacokinetic Parameters Following a single 15 mg/kg intravenous
dose of Plazomicin over 30 minutes in healthy subjects.

Value (Geometric Mean *

Parameter Reference(s)
SD)
Cmax (MaXImum
] 73.7 £19.7 mcg/mL [13]
Concentration)
AUC (Area Under the Curve) 257 £ 67.0 mcg-h/mL [13]
Vd (Volume of Distribution) 179+48L [13]
CL (Total Body Clearance) 45+09L/h [13]
Cmin (Trough Concentration) 0.3+ 0.2 mcg/mL [13]

e Findings: Plazomicin exhibited linear pharmacokinetics, with dose-proportional increases in
Cmax and AUC.[13] No significant accumulation was observed with once-daily dosing.[13]

Phase 2 Study: Complicated Urinary Tract Infections
(cUTI)

o Experimental Protocol (Study P2-01): This was a multicenter, double-blind, randomized trial
comparing the efficacy and safety of two doses of Plazomicin (10 mg/kg and 15 mg/kg daily)
against levofloxacin (750 mg daily) for 5 days in adults with cUTI or acute pyelonephritis
(AP).[9][11][14] The primary endpoint was microbiological eradication at the test-of-cure
(TOC) visit.[14]
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Caption: Workflow for the Phase 2 cUTI clinical trial.

+ Data Presentation: Efficacy Results
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Plazomicin 15 Levofloxacin 750
Outcome Reference(s)
mgl/kg mg
Microbiological
Eradication (MITT 88.0% (44/50) 90.5% (38/42) [14]
Population)
Clinical Cure Rate
70.6% 65.5% [11]

(mITT Population)

e Findings: The 15 mg/kg dose of Plazomicin demonstrated comparable microbiological
eradication rates to levofloxacin, supporting its advancement into Phase 3 trials.[14]

Phase 3 Program: EPIC and CARE Trials

o Experimental Protocol: The EPIC (Evaluating Plazomicin in Complicated UTI) trial was a
pivotal Phase 3, randomized, double-blind, non-inferiority study. It compared Plazomicin (15
mg/kg daily) to meropenem (1 g every 8 hours) in adults with cUTI or AP.[3][15] The co-
primary endpoints were composite cure (clinical cure and microbiological eradication) at Day
5 and at the TOC visit (15-19 days after therapy) in the modified intent-to-treat (mMITT)
population. The non-inferiority margin was set at 15%.[15]
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Caption: Workflow for the Phase 3 EPIC clinical trial.

+ Data Presentation: EPIC Trial Efficacy Results (mMITT Population)
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. Plazomicin Meropenem Difference
Endpoint Reference(s)
(N=191) (N=197) (95% CI)
Composite Cure -3.4% (-10.0 to
88.0% (168/191)  91.4% (180/197) [15]
(Day 5) 3.1)
Composite Cure 11.6% (2.7 to
o 81.7% (156/191)  70.1% (138/197) [3][15]
(TOC Visit) 20.3)

e Findings: Plazomicin was non-inferior to meropenem at the Day 5 endpoint and
demonstrated superiority at the TOC visit for composite cure.[3][15] The most common
adverse events were decreased renal function (3.7%), diarrhea (2.3%), and hypertension
(2.3%).[12][16]

o Experimental Protocol: The CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial
was a Phase 3 study evaluating Plazomicin in patients with serious infections, including
bloodstream infections (BSI) and hospital-acquired/ventilator-associated pneumonia
(HABP/VABP), caused by CRE.[3] Patients were randomized to receive Plazomicin or
colistin, both in combination with a second agent (meropenem or tigecycline).[3] The primary
endpoint was a composite of death or significant disease-related complications at Day 28.
[15]
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Caption: Workflow for the Phase 3 CARE clinical trial.
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e Findings: The trial was terminated early due to significantly slower than expected enrollment.
[15] In the small number of patients enrolled (N=37), a trend toward lower mortality and
fewer complications was observed in the Plazomicin arm compared to the colistin arm.[3]
[15] However, due to the small sample size, the results were not sufficient for a regulatory
finding of efficacy for these indications.[5]

Regulatory History and Commercialization

o Fast Track Designation: In 2012, the U.S. Food and Drug Administration (FDA) granted Fast
Track designation for the development and review of Plazomicin.[5]

o FDA Approval: On June 25, 2018, the FDA approved Zemdri (plazomicin) for the treatment
of adults with complicated Urinary Tract Infections (cUTI), including pyelonephritis, who have
limited or no alternative treatment options.[13][17][18]

¢ Regulatory Setback: The FDA did not approve Plazomicin for the treatment of bloodstream
infections, citing the lack of demonstrated effectiveness from the incomplete CARE trial.[5]

o Commercial Challenges: Despite its clinical success in cUTI, Achaogen was unable to find a
robust market for the drug and filed for Chapter 11 bankruptcy in April 2019.[5][19] The rights
to Plazomicin were subsequently acquired by Cipla USA.[5]

Conclusion

Plazomicin represents a significant achievement in rational antibiotic design, successfully
creating a modern aminoglycoside with potent activity against many multidrug-resistant Gram-
negative bacteria. Its development history, from chemical synthesis to rigorous clinical trials,
underscores the extensive process required to bring a novel anti-infective agent to market.
While its efficacy in complicated UTIs is well-established, its full potential in treating other
serious CRE infections remains an area for further investigation. The story of Plazomicin also
highlights the economic challenges facing antibiotic development, even for clinically valuable
and innovative drugs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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